molecular formula C6H4BrNO2 B189398 2-Bromonicotinic acid CAS No. 35905-85-2

2-Bromonicotinic acid

Cat. No. B189398
CAS RN: 35905-85-2
M. Wt: 202.01 g/mol
InChI Key: MMWNKXIFVYQOTK-UHFFFAOYSA-N
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Patent
US08741897B2

Procedure details

2-bromo-3-methylpyridine (25.0 mL, 213 mmol) was added to a solution of potassium permanganate (87.7 g, 555 mmol) in 800 mL of water and the mixture was stirred under reflux. After 5 hours, 600 mL of water was distilled off and the remaining suspension was filtered. The residue was washed with two 50 mL portions of hot water and the combined filtrates were acidified with concentrated HCl. The white precipitate was filtered and dried in a vacuum oven to give 26.8 g of 2-bromonicotinic acid (62% yield).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
87.7 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[Mn]([O-])(=O)(=O)=[O:10].[K+].[OH2:15]>>[Br:1][C:2]1[N:3]=[CH:4][CH:5]=[CH:6][C:7]=1[C:8]([OH:10])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
BrC1=NC=CC=C1C
Name
Quantity
87.7 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
800 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
600 mL of water was distilled off
FILTRATION
Type
FILTRATION
Details
the remaining suspension was filtered
WASH
Type
WASH
Details
The residue was washed with two 50 mL portions of hot water
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 26.8 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.